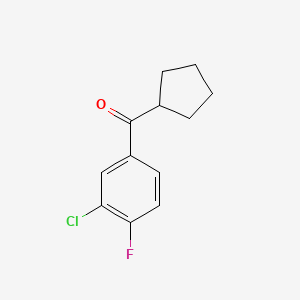

3-Chloro-4-fluorophenyl cyclopentyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

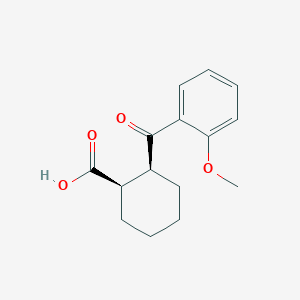

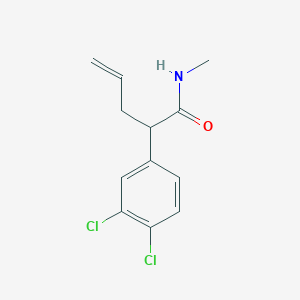

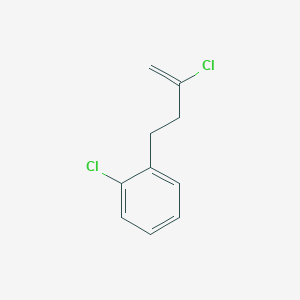

3-Chloro-4-fluorophenyl cyclopentyl ketone (CFPCP) is a unique compound with a molecular formula of C12H12ClFO and a molecular weight of 226.67 g/mol . It is a clear yellow oil .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl (five-membered carbon ring) attached to a ketone group, and a phenyl ring substituted with a chlorine atom at the 3rd position and a fluorine atom at the 4th position .Physical And Chemical Properties Analysis

This compound is a clear yellow oil . Its molecular formula is C12H12ClFO, and it has a molecular weight of 226.67 g/mol .Aplicaciones Científicas De Investigación

Reactivities and Isomerization

- Rotational Isomers and Cyclization: Studies on rotational isomers of ketones, like those with fluoro or chloro substituents, have been conducted. Cyclization of their acid chlorides yielded ap- and sc-ketones, providing insights into isomerization barriers and equilibrium constants, useful in understanding the reactivity and stability of similar compounds (Ōki et al., 1988).

Synthesis of Piperidinols and Arylpiperidinones

- Piperidinols and Arylpiperidinones Synthesis: Ketones with chloro and fluoro groups have been used in synthesizing 1-arylpiperidin-4-ols and arylpiperidin-4-ones, indicating their utility in medicinal chemistry and compound synthesis (Reese & Thompson, 1988).

Heck Reaction and Ketone Synthesis

- Use in Heck Reactions: 3-Fluoro-3-buten-2-one, a related ketone, has been utilized in Heck reactions catalyzed by Pd(OAc)2 to produce Z-3-fluorobenzalacetones. This showcases the potential of using similar fluoro ketones in advanced organic synthesis (Patrick et al., 2008).

Synthesis of Cytotoxic Agents

- Potential in Cytotoxic Agents Synthesis: Research into the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which could be potent cytotoxic agents, demonstrates the application of these types of ketones in the development of therapeutic compounds (Mete et al., 2007).

Generation of Halogenated Enolates

- Halogenated Enolates Synthesis: Techniques for the sequential chlorination/fluorination of aromatic ketones for the synthesis of ketones and alkenes with specific functional groups have been explored, highlighting the versatility of fluorinated ketones in chemical synthesis (Balaraman et al., 2016).

Fluorine Bearing Sydnones and Analgesic Activities

- Fluorine Containing Compounds in Medicinal Chemistry: The synthesis of fluorine-containing sydnones with styryl ketone groups, and their evaluation for analgesic and anti-inflammatory activities, underscores the role of such ketones in drug discovery (Deshpande & Pai, 2012).

Polyaryletherketones Synthesis

- Polyaryletherketones and Polymer Science: Research into the synthesis of high molecular weight crystalline polyarletherketones, using bis-4-halogenophenyl ketones, showcases applications in polymer science and materials engineering (Attwood et al., 1981).

Propiedades

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRHERPWKDXHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642570 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898791-62-3 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368541.png)

![3-[(3-N,N-Dimethylamino)phenyl]-1-propene](/img/structure/B1368561.png)

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)